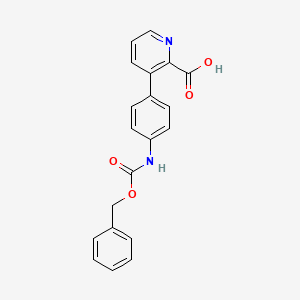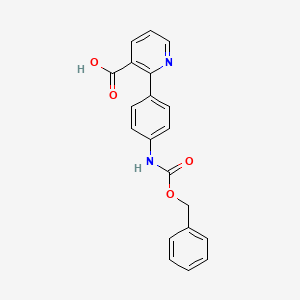
5-(4-Cbz-Aminopheny)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Cbz-Aminopheny)nicotinic acid, 95% (5-CBZ-APA) is an organic compound that is used in various scientific research applications. It is a derivative of nicotinic acid and is commonly used in laboratory experiments due to its stability and high purity. 5-CBZ-APA has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
5-(4-Cbz-Aminopheny)nicotinic acid, 95% has a variety of applications in scientific research. It is commonly used in organic synthesis as a reagent for the synthesis of various organic compounds. It is also used in medicinal chemistry as a starting material for the synthesis of various pharmaceuticals. In biochemistry, 5-(4-Cbz-Aminopheny)nicotinic acid, 95% is used as a substrate for enzyme-catalyzed reactions and as a ligand in protein-ligand binding studies.
Mécanisme D'action
5-(4-Cbz-Aminopheny)nicotinic acid, 95% is an inhibitor of enzymes involved in the metabolism of nicotinic acid. It binds to the active site of the enzyme and blocks its activity. This inhibition prevents the breakdown of nicotinic acid, resulting in an increase in its concentration in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cbz-Aminopheny)nicotinic acid, 95% are largely unknown. However, it is known to increase the concentration of nicotinic acid in the body, which can lead to an increase in the production of nicotinoyl-CoA. This can lead to an increase in the production of fatty acids and cholesterol, which can have a variety of effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-Cbz-Aminopheny)nicotinic acid, 95% in laboratory experiments is its high purity and stability. It is also relatively easy to synthesize and can be stored for long periods of time without degrading. However, it is relatively expensive and can be toxic if handled improperly.
Orientations Futures
There are a number of potential future directions for 5-(4-Cbz-Aminopheny)nicotinic acid, 95% research. One potential direction is to explore its potential therapeutic applications. It could be used to treat metabolic disorders or as an inhibitor of enzymes involved in the metabolism of nicotinic acid. Another potential direction is to explore its potential use in organic synthesis. It could be used as a starting material for the synthesis of various organic compounds or as a reagent for the synthesis of pharmaceuticals. Finally, it could be used as a ligand in protein-ligand binding studies to better understand the role of nicotinic acid in various biochemical processes.
Méthodes De Synthèse
5-(4-Cbz-Aminopheny)nicotinic acid, 95% can be synthesized from nicotinic acid and 4-chlorobenzyl chloride. In a typical synthesis procedure, nicotinic acid is dissolved in a mixture of acetic anhydride and pyridine. 4-chlorobenzyl chloride is then added to the mixture, and the reaction is stirred for several hours. After the reaction is complete, the product is extracted and purified using column chromatography. The final product is a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)17-10-16(11-21-12-17)15-6-8-18(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXSUMNACSGOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395490.png)

![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395507.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395532.png)
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395533.png)
![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395558.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395559.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395575.png)